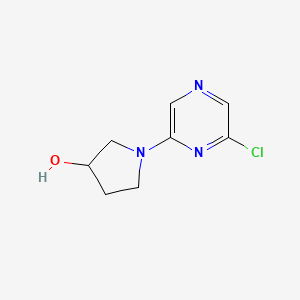

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFKCMOGRCBXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Signature of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol. In the absence of publicly available experimental data, this document presents a detailed in silico prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations herein are grounded in foundational spectroscopic principles and comparative analysis with structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification, characterization, and quality control of this and related molecular entities.

Introduction: The Significance of Spectroscopic Characterization

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the chloropyrazine and pyrrolidinol scaffolds in a variety of biologically active molecules. The precise elucidation of its molecular structure is a prerequisite for understanding its chemical reactivity, and potential pharmacological activity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure and connectivity.

This guide is structured to provide a deep dive into the predicted spectroscopic data for 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol. Each section will not only present the predicted data but also elaborate on the rationale behind the spectral assignments, offering insights into the electronic and structural features of the molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be used for 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol.

Caption: Molecular structure and atom numbering for 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra for 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol are detailed below. Predictions are based on established chemical shift theory and data from similar compounds, and can be simulated using software like Mnova NMRPredict or online tools.[2][3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for compounds of this nature is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the high-purity solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the hydroxyl group.

-

-

Instrument Setup:

-

Utilize a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to ensure optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

A larger number of scans (1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Caption: Workflow for NMR spectral acquisition and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the pyrazine and pyrrolidinol protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| H-3 | ~8.1 | Singlet | - | Located on the electron-deficient pyrazine ring, adjacent to a nitrogen atom. |

| H-5 | ~7.9 | Singlet | - | Also on the pyrazine ring, deshielded by the electronegative nitrogen atoms. |

| OH | ~5.0 | Broad Singlet | - | Exchangeable proton; chemical shift is solvent and concentration dependent. Expected to be a broad signal.[4] |

| H-10 | ~4.4 | Multiplet | - | Methine proton attached to the hydroxyl-bearing carbon, expected to be deshielded. |

| H-8, H-11 (axial) | ~3.6 - 3.8 | Multiplet | - | Protons on carbons adjacent to the nitrogen atom of the pyrrolidine ring, deshielded. |

| H-8, H-11 (equatorial) | ~3.4 - 3.6 | Multiplet | - | Similar to the axial protons but may experience slightly different shielding effects. |

| H-9 (axial & equatorial) | ~2.0 - 2.2 | Multiplet | - | Methylene protons on the pyrrolidine ring, further from the electronegative groups. |

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ would display eight distinct signals.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-6 | ~158 | Carbon atom in the pyrazine ring bonded to both a nitrogen and a chlorine atom, highly deshielded. |

| C-2 | ~155 | Carbon atom in the pyrazine ring bonded to two nitrogen atoms, also significantly deshielded. |

| C-5 | ~145 | Aromatic carbon in the pyrazine ring. |

| C-3 | ~130 | Aromatic carbon in the pyrazine ring. |

| C-10 | ~68 | Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |

| C-8, C-11 | ~50 | Carbons adjacent to the pyrrolidine nitrogen, deshielded. |

| C-9 | ~35 | Methylene carbon in the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the functional groups present in a molecule.[5] The vibrational spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification.[6]

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| 3400 - 3200 | O-H stretch (alcohol) | Strong, Broad | Indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[7] |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the pyrazine ring. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the pyrrolidine ring.[7] |

| 1600 - 1450 | C=N and C=C stretch (aromatic ring) | Medium-Strong | Vibrations of the pyrazine ring system. |

| 1250 - 1050 | C-N stretch (amine) and C-O stretch (alcohol) | Medium-Strong | Overlapping signals from the pyrrolidine and alcohol functionalities. |

| 850 - 750 | C-Cl stretch | Strong | Indicates the presence of the chloro-substituent on the pyrazine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[8]

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is 199.64 g/mol . The mass spectrum will show a molecular ion peak at m/z 199. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 201 with an intensity of approximately one-third of the M⁺ peak is expected.

-

Major Fragmentation Pathways:

-

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment at m/z 164.

-

Alpha-cleavage of the pyrrolidine ring: Fragmentation adjacent to the nitrogen atom is a common pathway for amines.[9] This could lead to the loss of a C₂H₄O fragment, resulting in an ion at m/z 155.

-

Loss of the pyrrolidinol moiety: Cleavage of the N-C(pyrazine) bond would generate a chloropyrazine radical cation at m/z 114 and a pyrrolidinol radical.

-

Fragmentation of the pyrrolidine ring: Dehydration (loss of H₂O) from the molecular ion could produce a peak at m/z 181.

-

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Download NMR Predict - Mestrelab [mestrelab.com]

- 3. Visualizer loader [nmrdb.org]

- 4. Solid-state 1H and 27Al NMR studies of amorphous aluminum hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol. Synthesized as a potential scaffold in medicinal chemistry, this molecule incorporates both a substituted pyrazine and a chiral pyrrolidinol moiety, making it a subject of interest for the development of novel therapeutic agents. This document collates available data on its structure, and fundamental properties, and provides insights into its synthesis and potential reactivity, underpinned by established chemical principles. Due to the limited availability of public experimental data, this guide also incorporates theoretical predictions and comparative analysis with structurally related compounds to offer a broader understanding of its chemical nature.

Introduction and Significance

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The pyrazine ring system, in particular, is a key structural motif found in numerous FDA-approved drugs, valued for its role in forming crucial hydrogen bonds with biological targets and its metabolic stability. Similarly, the pyrrolidine ring, especially when functionalized with a hydroxyl group, introduces chirality and opportunities for diverse chemical modifications, influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol, by combining these two key pharmacophores, represents a versatile building block in drug discovery. The presence of a reactive chlorine atom on the pyrazine ring allows for further functionalization, enabling the exploration of a broad chemical space in the pursuit of novel therapeutics. This guide aims to provide a detailed repository of its known characteristics to aid researchers in its application.

Molecular Structure and Identification

The fundamental identity of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is established by its molecular structure and unique identifiers.

| Identifier | Value | Source |

| Chemical Name | 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol | [1] |

| CAS Number | 959239-43-1 | [2] |

| Molecular Formula | C₈H₁₀ClN₃O | [2] |

| Molecular Weight | 199.64 g/mol | [2] |

| SMILES | N1(C2=NC(Cl)=CN=C2)CCC(O)C1 | [1] |

| InChI | InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2 | [1] |

| InChIKey | XEFKCMOGRCBXAO-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol are not extensively reported in publicly available literature. The following table summarizes the available information and provides predicted values where experimental data is absent.

| Property | Value | Notes |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO based on the properties of similar compounds. |

| Appearance | Not specified | - |

| Storage | Store at 2-8°C for long-term stability. | [1] |

Synthesis and Reactivity

Synthetic Approach

The synthesis of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the reaction of a halo-substituted pyrazine with an amine.

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol.

Step-by-Step Methodology (Proposed):

-

Reactant Preparation: Dissolve 2,6-dichloropyrazine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Amine: Add pyrrolidin-3-ol to the reaction mixture. An excess of the amine or the addition of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) is recommended to neutralize the hydrochloric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove the solvent and excess reagents. The crude product can then be purified by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is dictated by its functional groups:

-

Chloropyrazine Moiety: The chlorine atom on the pyrazine ring is susceptible to further nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This is a key feature for generating diverse chemical libraries for drug screening.

-

Pyrrolidinol Moiety: The secondary alcohol of the pyrrolidinol group can undergo various reactions such as oxidation to a ketone, esterification, or etherification, providing another avenue for structural modification. The nitrogen atom within the pyrrolidine ring is a tertiary amine and can participate in salt formation.

Spectral Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazine and pyrrolidine protons.

-

Pyrazine Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).

-

Pyrrolidine Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm), with the proton attached to the carbon bearing the hydroxyl group appearing at a characteristically downfield position. The proton of the hydroxyl group will appear as a broad singlet, the position of which is dependent on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyrazine Carbons: Signals in the downfield region (δ 130-160 ppm).

-

Pyrrolidine Carbons: Signals in the upfield region (δ 20-70 ppm), with the carbon attached to the hydroxyl group being the most downfield of the pyrrolidine carbons.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of the molecule, exhibiting the characteristic isotopic pattern for a compound containing one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic): Bands in the region of 1400-1600 cm⁻¹.

-

C-Cl Stretch: A band in the region of 600-800 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is not widely available, general precautions for handling similar chemical compounds should be observed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery

The structural motifs within 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol suggest its potential as a scaffold in various therapeutic areas. The pyrazine core is present in drugs targeting a range of conditions, while the pyrrolidine moiety is a common feature in many biologically active compounds. The ability to further functionalize this molecule makes it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.

Conclusion

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on its physicochemical and spectral properties are currently limited in the public domain, this guide provides a foundational understanding of its structure, synthesis, and reactivity based on established chemical principles and data from related compounds. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in the development of novel therapeutics.

References

Sources

Crystal structure analysis of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

This guide provides a comprehensive framework for the synthesis, crystallization, and detailed crystal structure analysis of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, grounding each step in established scientific principles to ensure a robust and reproducible workflow. The insights derived from the precise three-dimensional atomic arrangement of this molecule are invaluable for understanding its structure-activity relationships (SAR), guiding lead optimization, and ultimately accelerating drug discovery programs.

Introduction: The Scientific Rationale

The molecule 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is a compelling subject for structural analysis due to its hybrid nature, incorporating two key pharmacophores: the chloropyrazine moiety and a substituted pyrrolidinol ring.

-

The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry. Its non-planar, saturated structure allows for efficient exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1][2] The sp³-hybridized carbons of the pyrrolidine ring introduce stereochemical complexity, where different stereoisomers can exhibit vastly different biological profiles due to specific binding modes with enantioselective proteins.[3][4] The hydroxyl group on the pyrrolidine ring provides a key hydrogen bond donor and acceptor, often crucial for anchoring a ligand within a protein's active site.

-

The Pyrazine Moiety: Pyrazine derivatives are prevalent in biologically active compounds, valued for their role in constructing various heterocyclic systems with applications as antimicrobial and anticancer agents.[5] The electron-deficient nature of the pyrazine ring, further modulated by the chloro-substituent, influences the molecule's electronic properties and potential for intermolecular interactions, such as halogen bonding and π-stacking.

Determining the crystal structure of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol will provide definitive, high-resolution insights into its molecular architecture, conformational preferences, and the intricate network of intermolecular forces that govern its solid-state packing.[5] This knowledge is paramount for computational modeling, rational drug design, and understanding its physicochemical properties.

Proposed Synthesis and Crystallization Strategy

A robust crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthetic Protocol

The target compound can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The proposed two-step route is outlined below.

Workflow for Synthesis:

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in acetonitrile (ACN), add (R)- or (S)-3-hydroxypyrrolidine (1.1 eq) followed by diisopropylethylamine (DIPEA) (2.5 eq). The use of a chiral starting material for the pyrrolidine component is critical for simplifying the final crystallization and analysis.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed via regioselective substitution at the more reactive C-2 position of the pyrazine ring.

-

Work-up and Isolation: Upon completion, cool the mixture, dilute it with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol. Characterize the final product using NMR and HRMS to confirm its identity and purity (>98%).

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. Success relies on creating conditions for slow, ordered molecular assembly from a supersaturated solution.

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow, controlled cooling can lead to the formation of single crystals.

Rationale: The choice of solvent is critical. A solvent system where the compound has moderate solubility is ideal. The goal is to achieve a state of supersaturation slowly, allowing for the formation of a single nucleation site from which a well-ordered crystal can grow.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides unambiguous, high-resolution data on the three-dimensional structure in the solid state.[5]

Experimental Workflow for SC-XRD:

Caption: The end-to-end workflow for single-crystal X-ray analysis.

Data Collection and Processing

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.4 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations and improve data quality.[6] A modern diffractometer using Mo Kα or Cu Kα radiation is used to collect a series of diffraction images as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for Lorentz-polarization effects and absorption are applied. The output is a file containing a list of unique reflections and their intensities.

Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: An initial electron density map is generated using programs that employ ab initio phasing methods like Direct Methods. This map reveals the positions of the heavier atoms (Cl, O, N, C).

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares algorithm. This iterative process adjusts atomic coordinates and anisotropic displacement parameters to minimize the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints. Key indicators of a successful refinement are the R-factors (R1, wR2) and the Goodness-of-Fit (GoF).

Data Presentation: Hypothetical Crystallographic Data

The final refined structure would be summarized in a crystallographic information file (CIF). Key parameters would be presented as follows:

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₀ClN₃O |

| Formula Weight | 199.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.2 |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | 912.5 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 150(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-Fit (GoF) | ~1.0 |

Structural Interpretation and Significance

The refined crystal structure provides a wealth of information critical for drug development.

Molecular Geometry and Conformation

Analysis of bond lengths, bond angles, and torsion angles confirms the molecular connectivity and reveals any strain or unusual geometry. Of particular interest is the conformation of the five-membered pyrrolidine ring, which will likely adopt an envelope or twist conformation to minimize steric strain. The relative orientation of the chloropyrazine and pyrrolidinol rings, defined by the torsion angle around the C-N bond connecting them, dictates the molecule's overall shape.

Intermolecular Interactions and Crystal Packing

A detailed analysis of the crystal packing reveals the non-covalent interactions that stabilize the lattice. For this molecule, key interactions are expected to be:

-

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the pyrazine nitrogen atoms and the hydroxyl oxygen are potential acceptors. These interactions are likely to be the dominant force in the crystal packing.

-

Halogen Bonding: The chlorine atom can act as a Lewis acidic halogen bond donor, interacting with nucleophilic partners like the nitrogen or oxygen atoms of neighboring molecules.

-

π-π Stacking: The aromatic pyrazine rings may engage in offset stacking interactions.

Visualization of Potential Intermolecular Interactions:

Caption: Potential intermolecular interactions in the crystal lattice.

Understanding these interactions is crucial as they influence key physicochemical properties like solubility and melting point, and can provide a model for how the molecule might interact with its biological target.

Conclusion

The crystal structure analysis of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is a critical step in its development as a potential therapeutic agent. This guide outlines a comprehensive and scientifically rigorous approach, from rational synthesis to detailed structural interpretation. By following these self-validating protocols, researchers can obtain a high-quality crystal structure, providing unequivocal data on the molecule's three-dimensional architecture. These insights are fundamental for advancing SAR studies, improving ligand design, and ultimately enabling the development of more effective and selective medicines.

References

-

D. Vitale, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4936. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

T.S. Cameron, et al. (1983). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (6), pp.1129-1134. [Link]

-

C. Foces-Foces, et al. (2003). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. [Link]

-

D. Vitale, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Semantic Scholar. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

P. G. K. Lynch, et al. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. [Link]

-

R. J. Quentin. (1963). X-Ray Powder Diffraction Data for Pyrazine Picrates. Applied Spectroscopy, 17(3), 73-74. [Link]

-

J. Hanusek, et al. (2009). (3RS)-S-[1-(3-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N,N′-dimethylthiouronium bromide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o813. [Link]

-

S. F. T. F. G. Jain, et al. (2021). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. [Link]

-

S. G. Ostroumov, et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8527. [Link]

-

PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. [Link]

-

A. D. Campbell, et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 185. [Link]

-

M. L. Trudell, et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]

-

M. A. M. Abdel-Hamed, et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8448. [Link]

-

PubChem. 6-Chloropyridin-2-ol. [Link]

-

M. J. Mortl, et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

-

S. H. Lapidus, et al. (2024). 3,5,6-Trichloropyridin-2-ol. IUCrData, 9(12), x241473. [Link]

-

PubChemLite. 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride. [Link]

-

PubChemLite. 6-(pyrrolidin-1-yl)pyridin-3-ol. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (3RS)-S-[1-(3-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N,N′-dimethylthiouronium bromide - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Chloropyrazinyl-Pyrrolidinol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic promise. This technical guide explores the potential biological activities of chloropyrazinyl-pyrrolidinol derivatives, a class of compounds uniting the structural features of chloropyrazine and pyrrolidinol moieties. While direct literature on this specific hybrid is nascent, this document synthesizes the known biological activities of the constituent heterocycles to forecast potential therapeutic applications and provides a comprehensive framework for their synthesis and biological evaluation. Drawing upon established principles of drug discovery, this guide offers researchers, scientists, and drug development professionals a roadmap for investigating this promising, yet underexplored, chemical space.

Introduction: The Rationale for Hybrid Vigor in Medicinal Chemistry

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of many FDA-approved drugs, renowned for its role in imparting diverse biological activities, including antiviral and anticancer effects.[1] Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prevalent motif in natural products and synthetic drugs, contributing to a wide array of pharmacological properties.[2][3] The incorporation of a chlorine atom onto the pyrazine ring can further modulate the electronic properties and metabolic stability of the molecule, often enhancing its biological efficacy.

This guide focuses on the untapped potential of derivatives that covalently link a chloropyrazine moiety to a pyrrolidinol scaffold. The pyrrolidinol structure, with its hydroxyl group, offers a key point for interaction with biological targets and a potential site for further chemical modification. The central hypothesis is that the synergistic integration of these two pharmacophores will unlock novel biological activities, particularly in the realms of oncology and virology.

Potential Biological Activities: An Evidence-Based Extrapolation

Given the limited direct data on chloropyrazinyl-pyrrolidinol derivatives, we can extrapolate their potential biological activities by examining the well-documented pharmacology of their constituent parts.

Anticancer Potential: Targeting Key Cellular Pathways

Pyrrolidine and pyrazine derivatives have independently shown significant promise as anticancer agents.[2][3] The anticancer activity of pyrrolidine-containing compounds is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.[4] Furthermore, various pyrrolidine derivatives have been investigated as inhibitors of key kinases involved in cancer cell proliferation and survival.[5][6][7]

The pyrazine scaffold is also a common feature in molecules targeting cancer-related pathways. For instance, certain pyrazine derivatives have been shown to inhibit protein kinases that are crucial for tumor growth and angiogenesis. The chloropyrazine moiety, in particular, can act as a bioisostere for other aromatic systems and engage in specific interactions within the ATP-binding site of kinases.

Therefore, it is plausible that chloropyrazinyl-pyrrolidinol derivatives could exhibit potent anticancer activity through mechanisms such as:

-

Kinase Inhibition: Targeting protein kinases like EGFR, Her2, VEGFR2, and CDK2, which are often dysregulated in cancer.[8]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of malignant cells.

Antiviral Potential: A Broad-Spectrum Outlook

Both pyrazine and pyrrolidine derivatives have been reported to possess antiviral properties against a range of viruses.[1] Pyrazine-containing compounds have demonstrated activity against viruses such as measles, influenza, and herpes simplex.[1] The mechanism of action for antiviral pyrazines can involve interference with viral entry, replication, or assembly.[9]

Pyrrolidine-based structures are also found in several antiviral agents. Their conformational flexibility allows them to bind to various viral proteins, including proteases and polymerases, which are essential for viral replication.

Based on this, chloropyrazinyl-pyrrolidinol derivatives are hypothesized to be potential antiviral agents, possibly acting through:

-

Inhibition of Viral Enzymes: Targeting viral proteases or polymerases to disrupt the viral life cycle.

-

Blocking Viral Entry: Interfering with the interaction between the virus and host cell receptors.

-

Modulation of Host Factors: Acting on host cell pathways that are co-opted by the virus for its replication.

Synthetic Strategies: A Generalized Approach

The synthesis of chloropyrazinyl-pyrrolidinol derivatives can be approached through several established synthetic routes. A plausible and versatile method involves the coupling of a suitable chloropyrazine precursor with a pyrrolidinol derivative.

A generalized synthetic scheme is presented below:

Caption: A generalized workflow for the synthesis of chloropyrazinyl-pyrrolidinol derivatives.

The choice of specific reagents and reaction conditions would depend on the desired substitution pattern on both the chloropyrazine and pyrrolidinol rings.

Methodologies for Biological Evaluation

A systematic evaluation of the biological activities of newly synthesized chloropyrazinyl-pyrrolidinol derivatives is crucial. The following sections outline standard, robust protocols for assessing their potential anticancer and antiviral properties.

In Vitro Anticancer Activity Assessment

The initial screening of anticancer activity typically involves cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the chloropyrazinyl-pyrrolidinol derivatives in the cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Caption: A typical workflow for screening the anticancer activity of novel compounds.

In Vitro Antiviral Activity Assessment

The evaluation of antiviral activity requires cell-based assays using specific virus-host cell systems.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

-

Cell Culture: Grow a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) to confluency in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the chloropyrazinyl-pyrrolidinol derivatives and a gelling agent (e.g., carboxymethyl cellulose). Include a virus control (no compound) and a positive control (e.g., acyclovir).

-

Incubation: Incubate the plates for 2-3 days until viral plaques are visible.

-

Plaque Visualization: Fix the cells with a formalin solution and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (half-maximal effective concentration) value for each compound.

Caption: A standard workflow for the evaluation of antiviral activity.

Data Presentation and Interpretation

The quantitative data generated from the biological assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Hypothetical Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| CP-PYR-01 | MCF-7 | 5.2 |

| CP-PYR-01 | A549 | 8.1 |

| CP-PYR-02 | MCF-7 | 2.8 |

| CP-PYR-02 | A549 | 4.5 |

| Doxorubicin | MCF-7 | 0.5 |

| Doxorubicin | A549 | 0.8 |

Table 2: Hypothetical Antiviral Activity Data

| Compound ID | Virus | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| CP-PYR-03 | HSV-1 | Vero | 3.7 | >100 | >27 |

| CP-PYR-04 | Influenza A | MDCK | 9.5 | >100 | >10.5 |

| Acyclovir | HSV-1 | Vero | 1.2 | >100 | >83.3 |

Conclusion and Future Directions

Chloropyrazinyl-pyrrolidinol derivatives represent a promising, yet largely unexplored, area of medicinal chemistry. The established anticancer and antiviral activities of their parent heterocyclic systems provide a strong rationale for their investigation. This technical guide has outlined the potential biological activities, synthetic strategies, and detailed methodologies for the comprehensive evaluation of this novel class of compounds.

Future research should focus on the synthesis of a diverse library of chloropyrazinyl-pyrrolidinol derivatives with varying substitution patterns. Systematic screening for anticancer and antiviral activities, followed by in-depth mechanism-of-action studies for the most potent hits, will be critical to unlocking their therapeutic potential. The insights gained from these studies will not only advance our understanding of the structure-activity relationships of this unique chemical scaffold but may also lead to the discovery of novel drug candidates for the treatment of cancer and viral infections.

References

-

Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research.

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). Bohrium. Retrieved January 19, 2026, from [Link]

-

Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024).

- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propag

-

Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2023).

-

Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). PubMed.

- A review: Mechanism of action of antiviral drugs. (2021). PubMed Central.

-

Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.

-

Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

- Synthesis, Molecular Docking, in vitro Antiproliferative and Antioxidant Activity of Novel Pyrrolidinyl-Carbazole Derivatives. (2023).

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved January 19, 2026, from [Link]

- Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed.

- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed.

-

Antiviral Activity of a Pyrazino-Pyrazine Derivative. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

- Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2023). PubMed Central.

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Pyrazine-Containing Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[2][3] This guide provides an in-depth exploration of the discovery process for novel pyrazine-containing heterocyclic compounds, from strategic design and synthesis to rigorous characterization and biological evaluation. It is intended to serve as a valuable resource for professionals engaged in the multifaceted world of drug discovery.

The Strategic Imperative for Pyrazine Scaffolds in Drug Discovery

The pyrazine ring is not merely a structural component but a "privileged scaffold" in medicinal chemistry.[2] Its prevalence in FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the antidiabetic Glipizide, underscores its therapeutic significance.[1][4] The unique electronic properties of the pyrazine nucleus, characterized by an electron-deficient nature due to its two electronegative nitrogen atoms, allow it to act as a versatile pharmacophore.[5]

Key attributes contributing to its success include:

-

Hydrogen Bonding Capability: The nitrogen atoms frequently serve as hydrogen bond acceptors, enabling critical interactions with biological targets like the hinge region of protein kinases.[4]

-

Bioisosteric Versatility: Pyrazine can act as a bioisostere for benzene, pyridine, or pyrimidine, allowing for the fine-tuning of a molecule's physicochemical properties.[4]

-

Diverse Biological Activities: The scaffold is a component in molecules demonstrating a wide array of pharmacological effects, from anticancer and antimicrobial to anti-inflammatory and antioxidant activities.[6][7]

The ongoing emergence of drug-resistant pathogens and complex diseases necessitates the continuous exploration of new chemical entities.[8] The pyrazine framework, with its proven track record and tunable properties, remains a fertile ground for the development of next-generation therapeutics.

The Discovery Workflow: From Concept to Candidate

The journey from a conceptual pyrazine-based molecule to a viable drug candidate is a systematic, multi-stage process. This workflow emphasizes a continuous feedback loop between design, synthesis, and testing to optimize for potency, selectivity, and drug-like properties.

Advanced Synthetic Methodologies

The functionalization of the pyrazine core is central to creating novel derivatives with tailored properties. Modern synthetic organic chemistry offers a powerful toolkit for this purpose, moving beyond classical methods to more efficient and versatile reactions.

Core Synthesis Strategies

The construction of the pyrazine ring itself can often be achieved through the homodimerization of α-amino aldehydes followed by air oxidation, a biomimetic approach that leverages readily available amino acid precursors.[1]

C-C and C-N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for elaborating the pyrazine scaffold. These methods are prized for their high functional group tolerance and excellent yields.[6]

-

Suzuki-Miyaura Coupling: This reaction is a robust method for forming new carbon-carbon bonds. It is frequently used to couple halopyrazines with boronic acids or esters. For instance, the total synthesis of the natural product Alocasin A was achieved using a double Suzuki-Miyaura coupling between 2,5-dibromopyrazine and a 3-borylindole.[1]

-

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine substituents onto the pyrazine ring.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a chloropyrazine with a phenylboronic acid.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloropyrazine (1.0 eq), the corresponding phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Rigorous Structural Characterization

Unambiguous determination of a newly synthesized compound's structure and purity is a non-negotiable step in the discovery pipeline. A suite of advanced analytical techniques is employed for this purpose.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the carbon-hydrogen framework of the molecule.[10] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms, which is crucial for complex heterocyclic systems.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized compound, allowing for the confirmation of its elemental composition.

-

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming stereochemistry and conformational details.[9]

Table 1: Key Characterization Techniques and Their Applications

| Technique | Abbreviation | Primary Application | Information Yielded |

| Nuclear Magnetic Resonance | NMR | Structural Elucidation | Connectivity, chemical environment of atoms (¹H, ¹³C) |

| Mass Spectrometry | MS | Molecular Weight Determination | Molecular formula, fragmentation patterns |

| High-Performance Liquid Chromatography | HPLC | Purity Assessment & Purification | Purity level (%), separation of mixtures |

| Fourier-Transform Infrared Spectroscopy | FT-IR | Functional Group Identification | Presence of key bonds (e.g., C=O, N-H) |

| Elemental Analysis | Elemental Composition | Percentage of C, H, N, S |

Biological Evaluation: From In Vitro Assays to Mechanistic Insights

The ultimate goal is to identify compounds with potent and selective biological activity. Pyrazine derivatives have shown particular promise as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[2][12]

Target-Based Screening: Kinase Inhibition

Many pyrazine-based anticancer agents function as ATP-competitive kinase inhibitors.[12][13] They are designed to bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling pathway.[13]

Protocol: General Procedure for an In Vitro Kinase Assay

-

Compound Preparation: Prepare a stock solution of the synthesized pyrazine derivative in 100% Dimethyl Sulfoxide (DMSO). Perform serial dilutions to create a range of test concentrations.

-

Reaction Setup: In a microplate, combine the target kinase enzyme, a suitable substrate (often a peptide), and the kinase reaction buffer.

-

Initiation: Add the pyrazine compound dilutions to the wells. Initiate the enzymatic reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based or fluorescence-based detection reagents.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Antimicrobial Activity Screening

For antimicrobial applications, the Minimum Inhibitory Concentration (MIC) is the key metric.[8] This is the lowest concentration of the compound that prevents visible growth of a target microorganism.

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth, such as Mueller-Hinton Broth (MHB).[8]

-

Compound Dilution: Perform two-fold serial dilutions of the test compound in MHB directly in a 96-well microtiter plate.[8]

-

Inoculation: Add the bacterial inoculum to each well.[8]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

The discovery of novel pyrazine-containing heterocyclic compounds remains a vibrant and highly rewarding field of research. The scaffold's inherent versatility and proven clinical success provide a strong foundation for future innovation.[2] Advances in synthetic chemistry, such as C-H activation and flow chemistry, will continue to expand the accessible chemical space.[6] Concurrently, the integration of computational methods like artificial neural networks for QSAR studies will enable more predictive and efficient drug design.[14][15] By combining these advanced strategies, the scientific community is well-positioned to unlock the full therapeutic potential of pyrazine derivatives, delivering new solutions to pressing medical challenges.

References

-

Batra, A., & Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

Priya, S. S., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. Available at: [Link]

-

Garg, S., et al. (2021). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

-

Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

El-Guesmi, N., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., & Eldehna, W. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available at: [Link]

-

Howells, R. L., et al. (2022). Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles. Thieme E-Books & E-Journals. Available at: [Link]

-

Blazingprojects. (n.d.). Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. Blazingprojects. Available at: [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]

-

Al-Ostoot, F. H., & Eldehna, W. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

-

Various Authors. (2021). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Scite.ai. Available at: [Link]

-

Howells, R. L., et al. (2022). Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., & Eldehna, W. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

-

Meti, P., et al. (2020). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. RSC Publishing. Available at: [Link]

-

Various Authors. (2023). Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. ResearchGate. Available at: [Link]

-

El-Shafei, A. K., et al. (1994). Synthesis and Reactions of Some Pyrazine Derivatives. Sci-Hub. Available at: [Link]

-

El-Guesmi, N., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. Available at: [Link]

-

El‐Kashef, H. S., et al. (2000). New fused pyrazines. Synthesis of pyrido[3′,2′:4,5]‐thieno[2,3‐e]pyrrolo[1,2‐a]pyrazine derivatives. Sci-Hub. Available at: [Link]

-

Various Authors. (n.d.). Structure activity relationship (SAR) analysis of Pyrazine analogs. ResearchGate. Available at: [Link]

-

Sytniczuk, A., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. NIH. Available at: [Link]

-

Various Authors. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. PubMed. Available at: [Link]

-

Various Authors. (2013). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

-

Various Authors. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Scherer, P. J., et al. (2008). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. Available at: [Link]

-

UCHEM. (2025). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. UCHEM. Available at: [Link]

-

Oravec, M., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at: [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. myuchem.com [myuchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. blazingprojects.com [blazingprojects.com]

- 10. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 11. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermogravimetric analysis of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol, an organic compound of interest in pharmaceutical development. As an active pharmaceutical ingredient (API) or a critical intermediate, understanding its thermal stability, decomposition profile, and composition is paramount for ensuring quality, safety, and efficacy in the drug development lifecycle. This document, written from the perspective of a Senior Application Scientist, details not just the procedural steps but the underlying scientific rationale for methodological choices. It outlines a robust, self-validating experimental protocol, presents a model for interpreting the anticipated thermal events, and integrates best practices in accordance with established regulatory standards.

Note: Specific experimental TGA data for 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is not publicly available. The data and interpretation presented herein are hypothetical, based on the known thermal behaviors of its constituent chemical moieties (chloropyrazine and pyrrolidinol) and established principles of thermal analysis for complex organic molecules. This guide serves as a validated template for the actual analysis.

The Foundational Role of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone technique in materials characterization. It continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. The resulting data, a plot of mass versus temperature, provides critical insights into physical and chemical phenomena such as thermal stability, decomposition, and solid-gas reactions (e.g., oxidation).

The core principle involves a high-precision balance coupled with a furnace. As the sample is heated, any process that results in a mass change—such as the loss of volatiles (desolvation), decomposition, or oxidation—is recorded. The first derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, is often plotted to precisely identify the temperatures at which the rate of mass loss is maximal.

Subject Compound: 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

The molecule , 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol, is a heterocyclic compound featuring a substituted pyrazine ring linked to a pyrrolidinol ring. Its structure suggests its potential use as an intermediate or API in medicinal chemistry. The thermal stability of such a molecule is a critical quality attribute. Factors such as the energy of the C-N bond linking the two rings, the stability of the chloropyrazine moiety, and the potential for dehydration or decomposition of the pyrrolidinol group will dictate its thermal profile.

Causality in Experimental Design: Why TGA is Essential for this API

For a pharmaceutical compound, TGA is not merely a characterization technique; it is a risk assessment tool. The insights gained are fundamental to:

-

Thermal Stability Assessment: Determining the upper temperature limit for storage and handling is crucial to prevent degradation and ensure product integrity. TGA directly identifies the onset temperature of decomposition.

-

Compositional Analysis: The technique can precisely quantify the percentage of volatile components (e.g., residual solvents, water content) and non-combustible inorganic residue (ash). This is a key requirement for purity assessment and quality control.

-

Formulation Development: Understanding the thermal behavior of the pure API is the first step in predicting its compatibility with excipients in a final drug formulation.

-

Regulatory Compliance: Regulatory bodies like the Therapeutic Goods Administration (TGA) and the FDA require comprehensive characterization data, including thermal properties, as part of the submission package for new drug substances.

A Self-Validating TGA Protocol

The trustworthiness of TGA data hinges on a meticulously planned and executed protocol. The following method is designed to be robust, reproducible, and compliant with standards such as ASTM E1131.

Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer with a precision balance capable of detecting microgram-level changes.

-

Calibration:

-

Temperature: Calibrate the temperature sensor using certified reference materials (e.g., Indium, Tin, Zinc) with known Curie points or melting points, as per instrument guidelines.

-

Mass: Verify the balance response using calibrated weights. The procedure should be performed regularly to ensure data integrity.

-

Sample Preparation

-

Sample Form: Use the compound in its solid, powdered form. If the sample is in larger crystals, gently grind it to a fine, homogeneous powder to ensure uniform heat transfer and prevent artifacts from sample ejection.

-

Sample Mass: Accurately weigh 5–10 mg of the sample. This mass is sufficient to be representative while minimizing thermal gradients within the sample.

-

Crucible: Place the sample in an inert alumina or platinum crucible. Ensure the sample is spread thinly and evenly across the bottom of the crucible.

TGA Method Parameters

The following is a two-stage method designed to characterize the compound's behavior in both inert and oxidative environments.

-

Equilibration: Equilibrate the sample at 30 °C for 5 minutes to ensure a stable starting mass.

-

Stage 1: Inert Pyrolysis

-

Atmosphere: High-purity Nitrogen (N₂)

-

Flow Rate: 50 mL/min. This rate is chosen to ensure the efficient removal of evolved gases without causing sample disturbance.

-

Heating Rate: Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min. A 10-20 °C/min rate is standard and provides a good balance between resolution and experiment time.

-

-

Stage 2: Isothermal Hold & Gas Switch

-

Hold the temperature at 600 °C for 5 minutes to ensure the completion of pyrolysis.

-

Switch the purge gas from Nitrogen to Air.

-

-

Stage 3: Oxidative Decomposition

-

Atmosphere: Air

-

Flow Rate: 50 mL/min

-

Heating Rate: Ramp the temperature from 600 °C to 800 °C at 20 °C/min. This stage is designed to burn off any carbonaceous residue formed during pyrolysis.

-

Visualization of the Experimental Workflow

Anticipated Thermal Events and Data Interpretation

The TGA curve is interpreted by analyzing the distinct steps of mass loss. Each step corresponds to a specific chemical or physical event. For 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol, a multi-stage decomposition is expected.

Hypothetical TGA/DTG Curve Analysis

-

Step 1: Desolvation/Volatiles (Below 150°C): An initial, small mass loss may occur at temperatures below 150°C. This typically corresponds to the loss of residual solvents from synthesis or adsorbed water. The percentage loss here is a direct measure of the volatile content.

-

Step 2: Initial Decomposition (Approx. 180°C - 300°C): The first major decomposition step is likely initiated by the fragmentation of the less stable part of the molecule. This could involve the pyrrolidinol ring, potentially through dehydration (loss of H₂O from the alcohol) followed by ring-opening or cleavage of the C-N bond connecting it to the pyrazine ring.

-

Step 3: Pyrazine Ring Decomposition (Approx. 300°C - 550°C): The chloropyrazine core is expected to be more thermally stable. Its decomposition would occur at higher temperatures, leading to the formation of various gaseous products (e.g., HCN, chlorinated species) and a carbonaceous residue.

-

Step 4: Oxidative Burn-off (Above 600°C in Air): After switching to an air atmosphere, the carbonaceous char formed during pyrolysis will combust, resulting in a final mass loss step.

-

Final Residue (at 800°C): Any remaining mass after the oxidative stage corresponds to inorganic material (ash), which should be negligible for a pure organic API.

Quantitative Data Summary (Hypothetical)

The key quantitative data from the TGA curve can be summarized in a table for clarity and comparison.

| Thermal Event | Onset Temperature (°C) | Temperature of Max Rate of Loss (Tₚ, °C) | Mass Loss (%) | Associated Process |

| Stage 1 (in N₂) | ||||

| Volatiles | ~ 80 | ~ 105 | ~ 0.5% | Loss of adsorbed water/solvent |

| Decomposition 1 | ~ 185 | ~ 240 | ~ 35% | Fragmentation of pyrrolidinol moiety |

| Decomposition 2 | ~ 310 | ~ 380 | ~ 45% | Breakdown of chloropyrazine ring |

| Stage 2 (in Air) | ||||

| Char Oxidation | ~ 610 | ~ 670 | ~ 19% | Combustion of carbonaceous residue |

| Final Residue | > 800 | - | ~ 0.5% | Inorganic Ash |

The Role of Atmosphere Switching

The deliberate switch from an inert (N₂) to an oxidative (air) atmosphere is a powerful diagnostic tool. It allows for the separation of pyrolytic decomposition from combustion. This is particularly useful for quantifying carbonaceous residue or fillers (like carbon black in polymers), which would be indistinguishable from the final ash content if the entire experiment were run in air.

Adherence to Regulatory Standards & Good Laboratory Practice (GLP)

For data intended for regulatory submission, adherence to established standards is non-negotiable.

-

ASTM E1131: This standard test method provides a framework for compositional analysis by TGA, and the protocol described herein is designed to be in alignment with its principles.

-

Good Laboratory Practice (GLP): All experiments should be conducted following GLP principles as outlined by regulatory bodies like the FDA (21 CFR Part 58). This includes proper instrument calibration, meticulous record-keeping, documented procedures (SOPs), and data integrity to ensure the results are reliable and defensible.

Conclusion

Thermogravimetric analysis is an indispensable technique in the characterization of pharmaceutical compounds like 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol. A well-designed TGA experiment, grounded in a clear understanding of the underlying chemical principles and executed with rigorous attention to protocol, yields vital data on thermal stability, composition, and purity. By following the comprehensive approach detailed in this guide—from sample preparation and justified parameter selection to multi-stage atmospheric analysis—researchers and drug development professionals can generate high-integrity, reliable data crucial for advancing a compound through the development pipeline safely and efficiently.

References

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

-

Wikipedia. Thermogravimetric analysis. Available at: [Link]

-

The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]

-

TA Instruments. Software Downloads & Support. Available at: [Link]

-

ResearchGate. TGA thermogram of the APIs. Available at: [Link]

-

ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Available at: [Link]

-

ACS Publications. Pyrrolidine: Chemical Thermodynamic Properties between 0 and 1500°K.; Effect of Pseudorotation; and an Unusual Thermal Anomaly in the Liquid State. Available at: [Link]

-

Therapeutic Goods Administration (TGA). Testing of therapeutic goods. Available at: [Link]

-

Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available at: [Link]

-

Torontech. How to Interpret a TGA Curve: An Expert Guide. Available at: [Link]

-

Therapeutic Goods Administration (TGA). ICH Guideline for Good Clinical Practice. Available at: [Link]

-